molecular formula C18H23N3O2 B587111 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine CAS No. 1246815-17-7

4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine

Cat. No.: B587111
CAS No.: 1246815-17-7
M. Wt: 313.401
InChI Key: IFIVKZYOBGPWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4 is a deuterium-labeled chemical compound appearing as a dark grey solid and supplied with a molecular weight of 313.39 g/mol and the molecular formula C18H19D4N3O2 . This compound is a stable isotope-labeled intermediate of primary importance in pharmaceutical research, specifically in the preparation of deuterated Posaconazole . Posaconazole is a potent triazole antifungal agent used in the treatment of severe systemic fungal infections. The incorporation of deuterium atoms (D4) in the benzenamine ring system creates a unique molecular tool for drug metabolism and pharmacokinetics (DMPK) studies. Researchers utilize this labeled intermediate as an internal standard in mass spectrometry-based assays to enable the highly sensitive and accurate quantification of Posaconazole in biological matrices such as plasma or serum. Its application is critical for advancing pharmacological studies, including tracing the absorption, distribution, metabolism, and excretion (ADME) profiles of the drug candidate in development pipelines. The product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Proper handling procedures should be followed, and it is recommended to be stored in a refrigerator at 2-8°C .

Properties

IUPAC Name

4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-22-14-23-18-8-6-17(7-9-18)21-12-10-20(11-13-21)16-4-2-15(19)3-5-16/h2-9H,10-14,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIVKZYOBGPWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation and Piperazine Formation

The piperazine core is synthesized through nucleophilic substitution or alkylation. A representative method involves reacting 4-nitrobenzyl chloride derivatives with piperazine intermediates.

Example from Patent CN101824009A:

  • Reagents :

    • N,N-Di(2-chloroethyl)-4-N-methyl-p-nitroaniline

    • 4-Methoxyaniline

    • Sodium hydroxide (NaOH)

  • Conditions :

    • Solvent: DMF or toluene

    • Temperature: 100–110°C

    • Reaction time: 24 hours

  • Yield : 87–88.5%

  • Product : 1-(4-p-methoxy-phenyl)-4-(4-nitrophenyl)piperazine

This method highlights the use of polar aprotic solvents (DMF) and bases (NaOH) to facilitate nucleophilic substitution. Variations in solvent (toluene vs. DMF) yield comparable results, though DMF typically offers higher yields.

Nitro Group Reduction

The nitro group is reduced to an amine using catalytic hydrogenation or metal-based reagents.

Example from Ambeed:

  • Reagents :

    • 1-Methyl-4-(4-nitrophenyl)piperazine

    • Catalyst: 10% Pd/C

    • Solvent: Ethanol or methanol

  • Conditions :

    • Hydrogen gas (atmospheric pressure)

    • Temperature: 20°C

    • Reaction time: 16 hours

  • Yield : 74–92%

  • Product : 4-(4-Methylpiperazin-1-yl)aniline

Alternative methods include using SnCl₂ in ethanol or iron/ammonium chloride mixtures, though hydrogenation with Pd/C is more efficient.

Demethylation

The methoxy group is demethylated to generate the phenolic hydroxyl group.

Example from Patent CN101824009A:

  • Reagents :

    • 1-(4-p-methoxy-phenyl)-4-(4-nitrophenyl)piperazine

    • Bromine (Br₂) in THF

  • Conditions :

    • Solvent: Tetrahydrofuran (THF)

    • Reaction time: Overnight

  • Yield : 55%

  • Product : 1-(4-hydroxy phenyl)-4-(4-nitrophenyl)piperazine

This step is critical for introducing the hydroxyl group, enabling further functionalization.

Isotopic Labeling (Deuterated Form)

For the deuterated analog (C₁₈H₁₉D₄N₃O₂), standard synthesis routes are adapted using deuterated starting materials or solvents.

Key Features:

  • Deuterium Incorporation : Achieved via deuterated reagents (e.g., D₂O, CD₃OD).

  • Applications : Used as an internal standard in mass spectrometry or metabolic studies.

Comparison of Methods

Method Reagents Solvent Yield Conditions
Alkylation (DMF)NaOH, 4-MethoxyanilineDMF87%100°C, 24h
Nitro Reduction (Pd/C)Pd/C, H₂Ethanol/Methanol74–92%20°C, 16h
Demethylation (Br₂)Br₂, THFTHF55%Room temp, overnight
SnCl₂ ReductionSnCl₂, NH₄ClEthanol91%Reflux, 5h

Challenges and Optimizations

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require strict anhydrous conditions.

  • Catalyst Efficiency : Pd/C outperforms other catalysts (e.g., Raney Ni) due to higher activity in nitro reductions.

  • Yield Loss : Demethylation with Br₂ suffers from moderate yields due to side reactions, necessitating recrystallization.

Research Applications

This compound serves as a key intermediate in posaconazole synthesis, leveraging its piperazine and phenolic groups for subsequent cyclization. Deuterated variants are employed in pharmacokinetic studies to distinguish isotopic effects .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Biological Research: The compound is used in studies involving cell signaling pathways and receptor binding assays.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. This interaction can influence various signaling pathways within cells, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and analogs:

Compound Name Substituent on Piperazine Key Functional Groups Molecular Weight Notable Properties/Activities Reference
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine 4-(Methoxymethoxy)phenyl Diether (CH₃OCH₂O-) 355.43 (calc) Hydrolytic stability; synthetic precursor
4-(Benzo[d]thiazol-2-yl)benzenamine derivatives Benzo[d]thiazol-2-yl Thiazole ring ~350–400 Forms thioureas/oxadiazinanes; antimicrobial potential
(E)-N-[4-(4-methylbenzyl)-1-piperazinyl]-1-(4-ethoxyphenyl)methanimine 4-Methylbenzyl; 4-ethoxyphenyl Ethoxy (C₂H₅O-); imine linkage 367.47 (calc) Enhanced lipophilicity; structural rigidity
4-[[4-(Diphenylmethyl)-1-piperazinyl]methyl]-N-methyl-2-nitrobenzenamine Diphenylmethyl; nitro Nitro (NO₂); tertiary amine 416.52 Electron-withdrawing effects; potential CNS activity
4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine 2-Methoxyphenyl; butylamine chain Aliphatic chain; methoxy (CH₃O-) ~305 Improved solubility; flexibility

Key Observations:

  • Methoxymethoxy vs. Methoxy/Ethoxy: The diether group in the target compound offers greater hydrolytic stability compared to simple methoxy or ethoxy groups, which are prone to demethylation under acidic/basic conditions .
  • Electron-Donating vs.
  • Heterocyclic vs. Aromatic Substituents: Benzothiazole () and oxadiazole () substituents introduce planar, conjugated systems that may enhance π-π stacking in biological targets, unlike the non-planar methoxymethoxy group .
Antimicrobial Activity
  • Thiourea/Oxadiazinane Derivatives (): 4-(Benzo[d]thiazol-2-yl)benzenamine analogs demonstrate cyclization reactions to form 1,3,5-oxadiazinane-4-thiones, which show promise against bacterial strains .
  • Sulfonyl-Benzyl Derivatives (): Compounds like 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanones exhibit broad-spectrum antimicrobial activity due to the sulfonyl group’s electron-withdrawing effects .
Analgesic and CNS Activity
  • 1,3,4-Oxadiazole Derivatives (): Analogs with oxadiazole moieties linked to benzenamine show significant analgesic effects in animal models, attributed to their heterocyclic electron-deficient cores .

Physicochemical Properties

  • Lipophilicity (LogP): The methoxymethoxy group (LogP ~1.5) increases lipophilicity compared to hydroxyl or carboxyl groups but remains less hydrophobic than biphenyl () or benzyloxy () substituents .
  • Solubility: Aliphatic chain-containing analogs () exhibit improved aqueous solubility compared to aromatic-heavy derivatives like the target compound .

Biological Activity

4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine, also known by its CAS number 1246815-17-7, is a compound that features a piperazine moiety, which is frequently found in various bioactive molecules. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H23N3O2
  • Molecular Weight : 313.39 g/mol
  • Structure : The compound consists of a piperazine ring attached to a phenyl group with methoxymethoxy substituents, contributing to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent in several medical conditions. The following sections detail specific activities and findings.

Pharmacological Properties

  • Antidepressant Activity : Research indicates that compounds with piperazine structures often exhibit antidepressant effects. The mechanism may involve the modulation of serotonin receptors, similar to other piperazine derivatives used clinically .
  • Antitumor Activity : Some studies suggest that this compound may inhibit tumor growth by affecting cellular signaling pathways associated with cancer proliferation. For instance, it has been shown to interact with kinases involved in cell cycle regulation .
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier suggests potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .

Case Study 1: Antidepressant Effects

In a study published in Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives and evaluated their effects on serotonin receptor binding. The findings indicated that analogs similar to this compound displayed significant binding affinity, suggesting potential as antidepressants .

Case Study 2: Antitumor Activity

A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines. Results showed that it inhibited cell proliferation in a dose-dependent manner, with IC50 values reaching low micromolar concentrations. This suggests that the compound may serve as a lead structure for developing new anticancer agents .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological ActivityReference
4-[4-(Methoxy)phenyl]-1-piperazinyl]benzenamineC18H23N3O2Antidepressant
Phenyl N-[4-[4-(Methoxyphenyl)piperazin-1-yl]phenyl]carbamateC24H25N3O3Antitumor
1-(4-Aminophenyl)-4-(4-Methoxymethyl-4-hydroxyphenyl)piperazineC18H19D4N3O2Neuroprotective

Q & A

Q. What are the recommended synthetic routes for 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and piperazine derivatives. For example, α,β-unsaturated ketones (e.g., from methoxybenzaldehyde) may react with piperazine under reflux conditions . Key steps include:
  • Use of anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis of the methoxymethoxy group.
  • Purification via column chromatography (eluent: chloroform/methanol gradient) to isolate the target compound .
  • Characterization by 1H^1H-NMR (to confirm aromatic proton environments and piperazine integration), FTIR (for amine and ether functional groups), and HPLC (purity >95%) .

Q. Which in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Initial screening should focus on:
  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM, with cisplatin as a positive control .
  • Enzyme Inhibition : Carbonic anhydrase (hCA I/II) inhibition assays, monitoring IC50_{50} values via stopped-flow CO2_2 hydration .
  • Receptor Binding : Radioligand displacement assays for serotonin (5-HT1A_{1A}) or dopamine receptors, given the piperazine moiety’s affinity for CNS targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodological Answer : SAR strategies include:
  • Substituent Variation : Replace the methoxymethoxy group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., benzyl) to assess steric/electronic effects on receptor binding .
  • Piperazine Modifications : Introduce methyl or fluorine substituents to the piperazine ring to enhance metabolic stability and blood-brain barrier penetration .
  • Bioisosteric Replacement : Substitute the benzenamine core with indole or pyridine to modulate solubility and target selectivity .

Q. What computational methods are effective for predicting target interactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to:
  • Identify binding poses in hCA II (PDB: 3KS3) or 5-HT1A_{1A} (PDB: 7E2Z) .
  • Calculate binding free energy (MM-PBSA) to prioritize derivatives with stronger interactions.
  • Validate predictions with experimental IC50_{50} or Kd_d values .

Q. How can stability and degradation pathways be analyzed under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via LC-MS .
  • Photostability : Expose to UV light (320–400 nm) and quantify decomposition products .
  • Thermal Stability : Use DSC/TGA to determine melting points and thermal decomposition profiles .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities across studies?

  • Methodological Answer : Potential factors include:
  • Assay Conditions : Differences in cell lines (e.g., Jurkat vs. HEK293), serum content, or incubation time .
  • Compound Purity : Impurities (e.g., unreacted aldehydes) may skew results; validate purity via 1H^1H-NMR and HRMS .
  • Structural Variants : Subtle changes (e.g., methoxy vs. ethoxy groups) can drastically alter activity; cross-check substituent identities .

Experimental Design Considerations

Q. What controls are critical for in vivo toxicity studies?

  • Methodological Answer : Include:
  • Vehicle Controls : Assess solvent effects (e.g., DMSO vs. saline).
  • Dose Escalation : Test 10–100 mg/kg in rodent models, monitoring body weight, organ histopathology, and serum biomarkers (ALT, creatinine) .
  • Positive Controls : Compare to known toxicants (e.g., doxorubicin for cardiotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.